
Methyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate is a complex organic compound with a unique structure that includes a nitro group, a dioxo group, and a benzoic acid ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate typically involves multiple steps, starting with the preparation of the isoindole core. This can be achieved through the condensation of phthalic anhydride with an appropriate amine, followed by nitration to introduce the nitro group. The final step involves esterification with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid methyl ester.
Substitution: Formation of various substituted benzoic acid esters depending on the nucleophile used.
科学的研究の応用
Methyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of Methyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-(4-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenoxy)-benzonitrile
- 4-(4-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenoxy)-benzoic acid
Uniqueness
Methyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for easy modification, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C16H10N2O6 |
|---|---|
分子量 |
326.26g/mol |
IUPAC名 |
methyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C16H10N2O6/c1-24-16(21)9-2-4-10(5-3-9)17-14(19)12-7-6-11(18(22)23)8-13(12)15(17)20/h2-8H,1H3 |
InChIキー |
CQJAWXXYCBUCCE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
正規SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B399869.png)
![Methyl2-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoate](/img/structure/B399870.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B399873.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B399876.png)
![3-chloro-4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399877.png)
![2,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399878.png)
![2,3-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399879.png)
![2-Chloro-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide](/img/structure/B399880.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B399883.png)
![2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B399886.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B399887.png)
![3-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399888.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-ethylbenzamide](/img/structure/B399889.png)
![4-cyano-2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399890.png)
